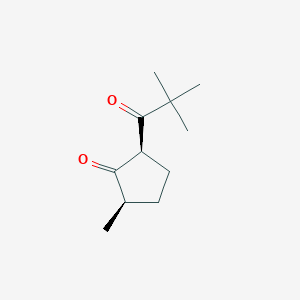
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one is a chiral cyclopentanone derivative. The compound’s structure includes a cyclopentane ring substituted with a 2,2-dimethylpropanoyl group and a methyl group. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of a suitable cyclopentanone derivative with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity. The use of chiral catalysts or chiral auxiliaries can enhance the selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-ethylcyclopentan-1-one: Similar structure with an ethyl group instead of a methyl group.
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-phenylcyclopentan-1-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(2S,5R)-2-(2,2-Dimethylpropanoyl)-5-methylcyclopentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, selectivity, and applications with those of similar compounds.
Properties
CAS No. |
69362-51-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2S,5R)-2-(2,2-dimethylpropanoyl)-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7-5-6-8(9(7)12)10(13)11(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChI Key |
ANOOWFJNRBSPBT-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1=O)C(=O)C(C)(C)C |
Canonical SMILES |
CC1CCC(C1=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



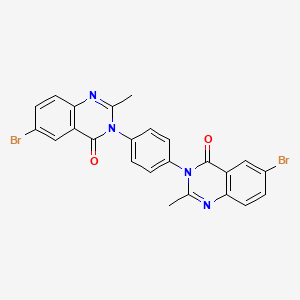
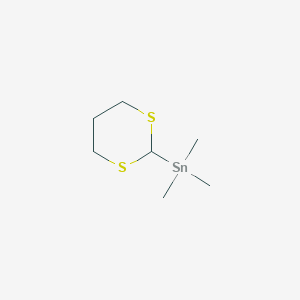
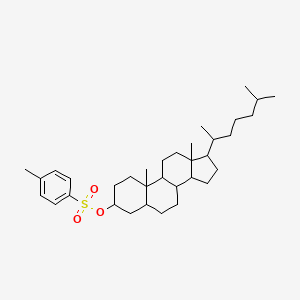
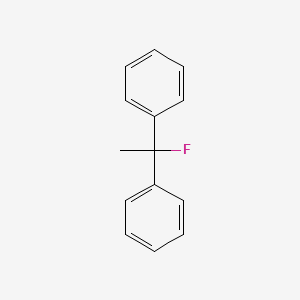
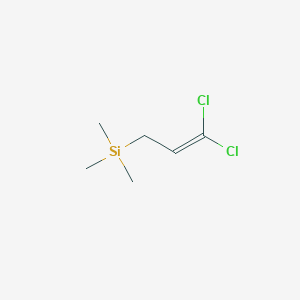
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
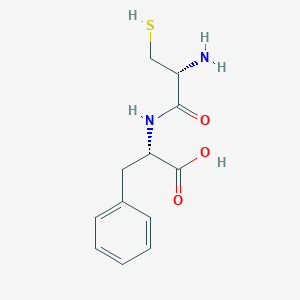

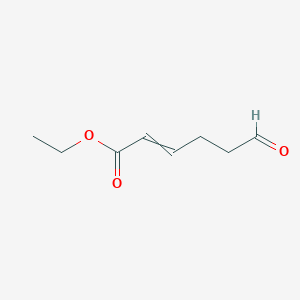

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
